Methyl (acryloylsulfanyl)acetate
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Overview
Description
Methyl (acryloylsulfanyl)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes both an acrylate and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (acryloylsulfanyl)acetate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating to reflux to drive the reaction to completion. Another method involves the transesterification of methyl acrylate with a thiol compound under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes such as reactive distillation. This method combines reaction and separation in a single unit, enhancing efficiency and yield. Catalysts like Amberlyst-15 are used to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl (acryloylsulfanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Acrylic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (acryloylsulfanyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (acryloylsulfanyl)acetate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in creating materials with specific mechanical strengths and chemical resistances. The molecular targets and pathways involved include the formation of covalent bonds with other monomers, leading to the creation of polymeric chains and networks .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Similar in structure but lacks the sulfanyl group.
Ethyl acrylate: Similar ester but with an ethyl group instead of a methyl group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylate group.
Uniqueness
Methyl (acryloylsulfanyl)acetate is unique due to the presence of both an acrylate and a sulfanyl group. This combination allows it to participate in a wider range of chemical reactions and form more diverse polymeric structures compared to its counterparts .
Properties
CAS No. |
61146-90-5 |
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Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
methyl 2-prop-2-enoylsulfanylacetate |
InChI |
InChI=1S/C6H8O3S/c1-3-6(8)10-4-5(7)9-2/h3H,1,4H2,2H3 |
InChI Key |
AOHGOODKKXIECM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC(=O)C=C |
Origin of Product |
United States |
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